(2-(Thiophen-2-yl)pyridin-3-yl)methanamine
Overview
Description
“(2-(Thiophen-2-yl)pyridin-3-yl)methanamine”, also known as TPA, is a molecule with potential application in several fields. It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .
Molecular Structure Analysis
The molecular formula of “(2-(Thiophen-2-yl)pyridin-3-yl)methanamine” is C10H10N2S. The InChI code for a similar compound, [6-(thiophen-3-yl)pyridin-3-yl]methanamine, is 1S/C10H10N2S/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H,5,11H2 .Scientific Research Applications
Dye-Sensitized Solar Cells
Pyridine-based dyes, which include “(2-(Thiophen-2-yl)pyridin-3-yl)methanamine”, have been used in the design of donor-π-acceptor dyes for dye-sensitized solar cells . These dyes have been linked via acceptor groups to thienothiophene, which acts as a π-spacer group . The dyes exhibit a range of highest occupied molecular orbital energies and lowest unoccupied molecular orbital energies, influencing their photovoltaic performance .
Photovoltaic Efficiency
Certain dyes, such as A6, A7, and A8, exhibit smaller energy gaps, lower hardness, higher electrophilicity index, and better photovoltaic performance than other sensitizers . These dyes spend less time in the excited state, meaning they emit photons more efficiently .
Light Harvesting Efficiency
The dye A8, which includes “(2-(Thiophen-2-yl)pyridin-3-yl)methanamine”, has a higher light harvesting efficiency, which increases the photovoltaic efficiency of the designed dye .
Hybrid Solar Cells
“(2-(Thiophen-2-yl)pyridin-3-yl)methanamine” is a potential ligand replacement for poly (3-hexylthiophene)/CdSe hybrid solar cells .
Drug Metabolism
Although not directly related to “(2-(Thiophen-2-yl)pyridin-3-yl)methanamine”, similar compounds have been found to exhibit high coumarin 7-hydroxylase activity and can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide .
Research Chemicals
“(2-(Thiophen-2-yl)pyridin-3-yl)methanamine” is available as a research chemical, with potential applications in various fields of scientific research .
properties
IUPAC Name |
(2-thiophen-2-ylpyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGHEWLYXMFWKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Thiophen-2-yl)pyridin-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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